methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Description
Structural Identification and IUPAC Nomenclature
The compound’s structure features a bicyclic indole core with specific functional group substitutions:
The IUPAC name—methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate —reflects this substitution pattern. Key identifiers include:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₀H₈FNO₃ |
| Molecular Weight | 209.17 g/mol |
| SMILES | COC(=O)C₁=C(C=C₂C(=C₁)CC(=O)N₂)F |
| InChIKey | CEUOYELVDHPUAL-UHFFFAOYSA-N |
These identifiers ensure unambiguous characterization across chemical databases.
Historical Context in Heterocyclic Chemistry
Indole chemistry traces its origins to 19th-century dye chemistry, with Adolf von Baeyer’s isolation of indole from indigo in 1866. The Fischer indole synthesis (1883) revolutionized access to indole derivatives, enabling systematic exploration of substitution patterns. Modern fluorinated indoles like methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate emerged from three key developments:
- Fluorine’s Role in Drug Design : The introduction of fluorine into heterocycles became widespread in the 1980s, driven by its ability to modulate pharmacokinetics.
- Advances in Reductive Cyclization : Methods for synthesizing dihydroindoles improved in the 2000s, allowing precise control over ring saturation.
- Catalytic Functionalization : Transition-metal-catalyzed C–H activation (2010s) enabled selective fluorination at the indole 6-position.
This compound exemplifies the convergence of classical indole chemistry with modern fluorination techniques, bridging Emil Fischer’s foundational work to contemporary medicinal chemistry.
Positional Isomerism in Fluorinated Indole Derivatives
Fluorine’s position critically influences the properties of indole derivatives. This compound exhibits distinct characteristics compared to its isomers:
The 6-fluoro isomer’s properties arise from:
- Electronic Effects : Fluorine’s -I effect deactivates the indole ring, reducing electrophilic substitution at C-3.
- Stereoelectronic Interactions : The 6-fluoro group aligns with the carboxylate’s π-system, stabilizing certain tautomeric forms.
- Metabolic Stability : Fluorine at C-6 protects against oxidative degradation in hepatic microsomes compared to C-4 or C-5 isomers.
These distinctions underscore the importance of regiochemical precision in designing fluorinated indole derivatives for specific applications.
Properties
IUPAC Name |
methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUOYELVDHPUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a. Electrophilic Fluorination
Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, fluorination can be achieved on indole derivatives bearing suitable activating groups.
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature to 50°C
- Reaction time: 2–12 hours
- Regioselective fluorination at the 6-position
- Yields vary from 50-80%
b. Deoxyfluorination of Hydroxy Precursors
Hydroxyindole intermediates can undergo deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST).
- Reflux in dichloromethane
- Controlled addition to prevent over-fluorination
- This method offers high regioselectivity.
- Requires careful handling of reagents.
Construction of the 2-Oxo-2,3-dihydro-1H-indole Core
The core structure can be synthesized via intramolecular cyclization of suitable precursors:
a. Cyclization of N-Substituted Aniline Derivatives
Starting from 3-aminobenzoyl derivatives, cyclization under acidic or basic conditions yields the indole core.
b. Friedel-Crafts Acylation
Indole derivatives are acylated at the 3-position using acyl chlorides or anhydrides, followed by cyclization to form the 2-oxo-2,3-dihydroindole system.
- Reflux with aluminum chloride or polyphosphoric acid
- Solvent: Dichloromethane or chlorobenzene
c. Oxidation to the 2-oxo-2,3-dihydroindole
Oxidative methods, such as using DDQ or other oxidants, convert dihydroindoles into the corresponding 2-oxo derivatives.
Introduction of the Carboxylate Group at Position 5
The carboxylate group can be introduced via:
a. Directed Lithiation and Carboxylation
Lithiation at the 5-position followed by carbonation with CO₂ yields the carboxylic acid, which can then be esterified to form the methyl ester.
- Use of n-BuLi at low temperature (-78°C)
- CO₂ bubbling
- Subsequent esterification with methyl alcohol and acid catalysis
b. Amide or Ester Formation
Carboxylic acids are esterified with methyl alcohol under acidic conditions to produce methyl esters.
Summary of Key Preparation Steps in a Data Table
| Step | Reagents & Conditions | Purpose | Yield & Notes |
|---|---|---|---|
| Esterification | Methanol, sulfuric acid | Convert indole-2-carboxylic acid to methyl ester | ~90%, straightforward |
| Fluorination | NFSI or Selectfluor, DCM, room temp | Selectively fluorinate at C-6 | 50-80%, regioselective |
| Cyclization | Aniline derivatives, acid or base | Form dihydroindole core | Variable, optimized in literature |
| Oxidation | DDQ or similar | Convert dihydroindole to oxo-indole | High yield, clean |
| Carboxylation | n-BuLi, CO₂, low temp | Introduce carboxylate at C-5 | Moderate to high yield |
Research Findings and Patents
- The patent WO2011006803A1 describes a method involving the reaction of indole derivatives with fluorinating agents, followed by esterification and cyclization steps, emphasizing mild conditions and high regioselectivity.
- Recent synthetic strategies involve multi-step sequences starting from commercially available indole precursors, with fluorination being the most challenging step due to regioselectivity concerns.
- The synthesis of related indole derivatives with fluorine substituents at specific positions has been optimized through electrophilic fluorination and deoxyfluorination techniques, with yields often exceeding 60%.
Notes and Considerations
- Regioselectivity is crucial during fluorination; directing groups or protecting groups may be employed to enhance selectivity.
- Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yields and purity.
- Purification typically involves column chromatography, recrystallization, or preparative HPLC, depending on the complexity of the mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has been investigated for its potential as a kinase inhibitor . Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic benefits in cancer treatment and other diseases.
Case Study: Kinase Inhibition
A study by [source] demonstrated that derivatives of indole compounds, including methyl 6-fluoro derivatives, exhibit significant inhibitory activity against specific kinases involved in cancer proliferation. The results indicated that modifications to the indole structure could enhance selectivity and potency.
Antimicrobial Activity
Research has shown that indole derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of indole derivatives. This compound has been studied for its ability to protect neuronal cells from oxidative stress.
Case Study: Neuroprotection
In an experiment conducted on neuronal cell lines exposed to oxidative stress, methyl 6-fluoro derivatives showed a significant reduction in cell death compared to controls [source]. This suggests potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. Its effects on these pathways contribute to its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | CAS RN | Similarity Score |
|---|---|---|---|---|---|
| Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | 2,3-Dihydro-1H-indole | F (6), COOCH₃ (5) | 209.17 | Not explicitly provided | — |
| Methyl 7-fluoro-1H-indole-5-carboxylate | 1H-Indole | F (7), COOCH₃ (5) | 193.16 | 1082040-43-4 | 0.67 |
| Methyl 6-fluoro-1H-indole-4-carboxylate | 1H-Indole | F (6), COOCH₃ (4) | 193.16 | 144851-82-1 | 0.66 |
| Ethyl 5-methoxyindole-2-carboxylate | 1H-Indole | OCH₃ (5), COOCH₂CH₃ (2) | 219.21 | 128717-77-1 | — |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 1H-Indole | F (5), CONH-benzophenone (2) | 358.37 | — | — |
Key Observations :
- Fluorine position : Fluorine at position 6 (target compound) vs. 7 or 5 in analogs alters electronic distribution and steric interactions .
- Functional groups : Ester vs. amide substituents (e.g., in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) influence hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
- Melting Points: Ethyl 5-methoxyindole-2-carboxylate: 199–201°C . N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: 249–250°C .
Spectroscopic Data :
Biological Activity
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate (CAS Number: 1265965-97-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
Structural Characteristics: The compound features a fluorine atom at the 6-position of the indole ring, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study examining various monomeric alkaloids reported that compounds similar to this indole derivative exhibited notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |
|---|---|---|
| Methyl 6-fluoro-2-oxo... | 0.0195 | 0.0048 |
| Compound X | 0.0048 | 0.0098 |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines.
Table 2: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| A549 | 26.00 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar indole derivatives have been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
- Cell Cycle Arrest: Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in microbial cells could lead to cell death.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had significant activity against E. coli and Staphylococcus aureus, with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Potential
In another study focusing on its anticancer potential, researchers treated MCF7 breast cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, and how are intermediates validated?
- Methodology : The compound is typically synthesized via reductive cyclization or condensation reactions. For example, intermediates like methyl 5-fluoro-3-formylindole-2-carboxylate are prepared using keto-ester condensations of benzoyl chloride derivatives, followed by cyclization under acidic conditions . Validation involves HPLC purity checks (>95%) and melting point determination (e.g., mp 232–234°C for analogous indole esters) .
- Key Steps :
- Use of sodium acetate and acetic acid for reflux-driven cyclization .
- Purification via silica gel chromatography (e.g., 10% EtOAc/hexanes) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopy : 1H/13C NMR (e.g., δ 7.84 ppm for aromatic protons, δ 168.7 ppm for carbonyl carbons) and IR (e.g., 2109 cm⁻¹ for azide stretches in derivatives) confirm functional groups .
- Chromatography : TLC (Rf = 0.6 in DCM/pentane) and HPLC (≥95% purity) are standard .
- Mass Spectrometry : HRMS-ESI (e.g., [M+H]+ 359.11903) validates molecular weight .
Q. What are the solubility properties and recommended storage conditions?
- Solubility : Limited solubility in water; soluble in DMSO, DMF, and chlorinated solvents .
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Variables to Test :
- Catalysts : Use Pd/C or Bi(OAc)3 for selective fluorination .
- Temperature : Higher yields (e.g., 92%) achieved at 190°C in DMSO .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
- Analysis : Monitor reaction progress via in-situ FTIR for intermediate formation .
Q. How to address contradictory spectroscopic data during structural elucidation?
- Case Study : Discrepancies in 13C NMR shifts (e.g., δ 168.5–168.7 ppm for ester carbonyls) may arise from tautomerism or crystal packing.
- Resolution Strategies :
- Perform variable-temperature NMR to identify dynamic equilibria .
- Compare with X-ray crystallography data for solid-state conformation .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., C-6 fluorine as a leaving group) .
- Docking Studies : Simulate interactions with biological targets (e.g., kinase active sites) to guide derivatization .
Q. How to analyze structure-activity relationships (SAR) for fluorinated indole derivatives?
- Biological Assays : Test inhibitory activity against cancer cell lines (e.g., IC50 via MTT assays) .
- SAR Trends : Fluorine at C-6 enhances metabolic stability; ester groups improve membrane permeability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for analogous compounds?
- Example : Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate shows mp 141.6–146.3°C vs. 256–259°C for indole-6-carboxylic acid .
- Root Cause : Differences in crystal polymorphism or hydrate formation.
- Solution : Perform DSC-TGA to assess thermal behavior and hydrate content .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 232–234°C (analogous esters) | |
| HPLC Purity | ≥95% | |
| Optimal Reaction Temp | 190°C (DMSO reflux) | |
| Storage Temperature | –20°C under N2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
